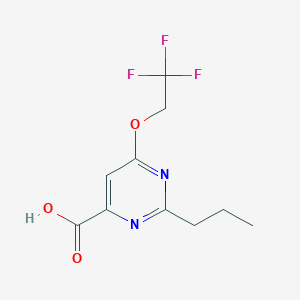

2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H11F3N2O3 |

|---|---|

Molecular Weight |

264.20 g/mol |

IUPAC Name |

2-propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H11F3N2O3/c1-2-3-7-14-6(9(16)17)4-8(15-7)18-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,16,17) |

InChI Key |

POCIGKPAMPPUSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC(=N1)OCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is typically assembled using cyclocondensation reactions. A common approach involves reacting β-keto esters with urea derivatives under acidic conditions. For example, ethyl acetoacetate and urea in the presence of HCl yield 4,6-dihydroxypyrimidine, which is subsequently halogenated at position 6 using phosphorus oxychloride.

Introduction of the Trifluoroethoxy Group

The 6-position halogen (e.g., chloride) is displaced via nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol. However, SNAr reactions on pyrimidines often require elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF). Recent advances utilize palladium catalysis for milder conditions. A Pd(OAc)₂/BrettPhos system enables coupling of aryl bromides with trifluoroethanol at 80°C in 1,4-dioxane, achieving yields up to 61%.

Propyl Group Installation at Position 2

Alkylation at position 2 is achieved through Grignard or organozinc reagents. For instance, treatment of 6-(trifluoroethoxy)pyrimidine-4-carboxylate with n-propylmagnesium bromide in tetrahydrofuran (THF) at −78°C provides the 2-propyl derivative in 72% yield after quenching with ammonium chloride.

Carboxylic Acid Formation

The ethyl ester at position 4 is hydrolyzed using aqueous lithium hydroxide in methanol/THF (3:1) at reflux. This saponification step proceeds in 62–85% yield, depending on ester steric hindrance.

Alternative Routes: Palladium-Catalyzed Trifluoroethoxylation

Direct C–O Bond Formation

A breakthrough method employs Pd catalysis to install the trifluoroethoxy group directly onto pre-functionalized pyrimidines. Using BrettPhos Pd G3 precatalyst and cesium carbonate in 1,4-dioxane, aryl bromides couple with 2,2,2-trifluoroethanol at 80°C within 30 minutes, achieving 48–61% yields. This method bypasses traditional SNAr limitations, enabling compatibility with electron-rich substrates.

Optimization Parameters

-

Catalyst Loading : 1 mol% Pd precatalyst balances cost and efficiency.

-

Solvent : 1,4-dioxane outperforms toluene or tert-amyl alcohol due to superior ligand solubility.

-

Base : Cs₂CO₃ provides optimal deprotonation without side reactions.

Comparative Analysis of Synthetic Methods

| Method | Key Step | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Step SNAr | Trifluoroethoxylation | DMF, 120°C, 12 h | 45–55 | Simplicity, no catalyst required | High temps, moderate yields |

| Pd-Catalyzed Coupling | C–O bond formation | 1,4-dioxane, 80°C, 0.5 h | 48–61 | Mild conditions, broad substrate scope | Requires specialized catalysts |

| Ester Saponification | Carboxylic acid generation | LiOH, MeOH/THF, reflux | 62–85 | High efficiency | Sensitive to ester stability |

The Pd-catalyzed method offers significant advantages in speed and functional group tolerance, though catalyst cost remains a concern for industrial-scale synthesis. Traditional SNAr routes, while lower-yielding, are more accessible for laboratories without specialized Pd reagents.

Scale-Up Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups. The trifluoroethoxy group at the 6-position enhances this reactivity:

These reactions are critical for generating intermediates used in pharmaceutical syntheses, such as kinase inhibitors .

Carboxylic Acid Functionalization

The 4-carboxylic acid group undergoes typical derivatization reactions:

Esterification

Reaction with methanol under acidic conditions (H₂SO₄, reflux) produces the methyl ester, improving lipid solubility for biological testing:

Amide Coupling

Using EDCl/HOBt, the acid reacts with amines to form bioactive amides. For example:

| Amine | Product | IC₅₀ (PfPK6) | Source |

|---|---|---|---|

| 4-Methyl-2-acetaminothiazole | Pyrimidine-thiazole hybrid | 236 nM | |

| (R)-pyrrolidin-3-ol | Chiral amide with improved selectivity | 216 nM |

These derivatives show enhanced kinase inhibition compared to the parent compound .

Trifluoroethoxy Group Reactivity

The 2,2,2-trifluoroethoxy group participates in:

Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH, 70°C), the trifluoroethoxy group hydrolyzes to a hydroxyl group, though this is rarely exploited due to the stability of the C-O bond in trifluoroethyl ethers.

Radical Reactions

In photochemical settings, the C-F bonds can undergo selective defluorination, forming difluoroethoxy or vinyl ether derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the 2-propyl position:

| Reaction | Catalyst System | Product | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-pyrimidine hybrids | Anticancer agents | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-alkylated pyrimidines | Neurological probes |

Biological Activity Modulation via Structural Modifications

Key findings from enzymatic assays:

Table 1. Impact of Substituents on PfPK6/PfGSK3 Inhibition

| Modification Position | Substituent | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) |

|---|---|---|---|

| 4-Carboxylic acid | -CONH(CH₂)₂Ph | 274 | >1,000 |

| 6-Trifluoroethoxy | -OCH₂CF₃ → -OCH₃ | 768 | Inactive |

| 2-Propyl | -C₃H₇ → -CH₂Ph | 236 | 698 |

The trifluoroethoxy group and propyl chain are essential for balancing lipophilicity and target engagement .

Limitations and Research Gaps

-

No documented cycloaddition or oxidation reactions of the pyrimidine ring.

-

Limited data on enantioselective transformations of the 2-propyl group .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in medicinal chemistry, though further studies are needed to explore underutilized reaction pathways .

Scientific Research Applications

Sodium Channel Inhibition

Research indicates that 2-propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid exhibits significant activity as an inhibitor of sodium channels. This property is particularly relevant for developing treatments for pain management and neurological disorders. The modulation of ion channel activity can lead to therapeutic effects in conditions such as epilepsy and neuropathic pain.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Lacks propyl group |

| 2-Methyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Methyl instead of propyl |

| 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Variation in alkyl chain length |

The presence of the propyl group enhances lipophilicity and potential bioactivity compared to its analogs .

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

-

Pain Management Studies :

- The compound was tested on various neuronal cell lines to assess its efficacy in modulating pain pathways.

- Results indicated a significant reduction in action potential firing rates in treated cells compared to controls.

-

Toxicological Evaluation :

- Safety assessments revealed that at therapeutic doses, the compound exhibited a favorable safety profile with minimal adverse effects noted in animal models.

- Comparative Efficacy :

Mechanism of Action

The mechanism of action of 2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethoxy group (–OCH₂CF₃) and propyl chain (–C₃H₇) distinguish this compound from other pyrimidine derivatives. Key comparisons include:

Table 1: Substituent-Driven Property Comparison

*logP values are estimated based on substituent contributions.

- Trifluoroethoxy vs. However, –CF₃ exhibits stronger electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .

- Propyl vs. Methyl/Chloro : The longer propyl chain increases lipophilicity relative to methyl or chloro substituents, but this is partially counterbalanced by the polar trifluoroethoxy group .

Metabolic Stability and Fluorine’s Role

Fluorinated substituents, as highlighted in , reduce metabolic degradation by blocking cytochrome P450 oxidation sites. The trifluoroethoxy group in the target compound likely confers higher stability than non-fluorinated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) but similar to –CF₃-containing derivatives .

Research Findings and Limitations

- Structural Insights : The carboxylic acid group enables salt formation, improving formulation flexibility compared to neutral pyrimidines (e.g., ’s patented compounds).

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are extrapolated from analogs, necessitating further experimental validation.

Biological Activity

2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique trifluoroethoxy substituent and propyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of sodium channels, which are critical in the modulation of pain and other neurological conditions.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 264.20 g/mol

- CAS Number : 1708436-09-2

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons, making them important targets for analgesic drugs.

The compound's ability to inhibit sodium channels suggests it may reduce neuronal excitability and pain signaling pathways. This mechanism is similar to other known sodium channel blockers used in clinical settings for pain management.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Lacks propyl group |

| 2-Methyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Methyl instead of propyl |

| 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | Structure | Variation in alkyl chain length |

The presence of the propyl group enhances the lipophilicity and bioactivity of this compound compared to its analogs.

Case Studies and Research Findings

- Pain Modulation Studies : In preclinical studies, compounds similar to this compound have been shown to effectively modulate pain responses in animal models. These studies suggest a promising avenue for developing new analgesics targeting sodium channels.

- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates that modifications to the trifluoroethoxy group can significantly alter absorption rates and bioavailability. For instance, studies have demonstrated that fluorinated compounds often exhibit enhanced metabolic stability and prolonged half-lives.

- Toxicology Reports : Toxicological assessments reveal that while many pyrimidine derivatives can exhibit cytotoxic effects at high concentrations, this compound shows a favorable safety profile in preliminary studies.

Q & A

Q. What are the established synthetic routes for 2-Propyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including pyrimidine ring formation, alkylation, and carboxylation. For example:

- Step 1 : Pyrimidine core construction via cyclocondensation of β-keto esters with amidines .

- Step 2 : Introduction of the trifluoroethoxy group using nucleophilic substitution (e.g., reacting a chloropyrimidine intermediate with 2,2,2-trifluoroethanol under basic conditions) .

- Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles .

Characterization : Use 1H NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for trifluoroethoxy -OCH2CF3), LCMS for molecular ion verification (e.g., [M+H]+ at m/z ~307), and HPLC for purity (>95%) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Assign signals for the pyrimidine ring (e.g., aromatic protons at δ 8.5–9.0 ppm), trifluoroethoxy group (quartet at δ ~4.5 ppm), and propyl chain (multiplet for CH2 groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C11H13F3N2O3) with <5 ppm error .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystallizable .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

- Solubility : Screen co-solvents (e.g., DMSO:water mixtures) or use ion-pairing agents (e.g., TFA) for carboxylate stabilization .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., ester hydrolysis or trifluoroethoxy cleavage) .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for trifluoroethoxy substitution, predicting regioselectivity and activation energies .

- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell line passage number, serum batch, and incubation time .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Target Engagement Studies : Employ thermal shift assays or SPR to validate direct binding to purported targets (e.g., kinases) .

Q. How does the trifluoroethoxy group influence bioactivity and pharmacokinetics?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with -OCH3, -OCF3, or -OCH2CF2H to compare potency and logP .

- In Silico ADME Prediction : Use tools like SwissADME to assess the impact of fluorine on membrane permeability and metabolic stability .

- Pharmacokinetic Profiling : Conduct rodent studies to measure half-life enhancement via trifluoroethoxy’s resistance to oxidative metabolism .

Q. What experimental designs are effective for studying reaction mechanisms in its synthesis?

Methodological Answer:

- Isotopic Labeling : Introduce 18O or 13C isotopes to track carboxylation or trifluoroethoxy substitution pathways .

- Kinetic Isotope Effect (KIE) : Compare rates of H vs. D in key steps to identify rate-determining steps .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates (e.g., acyloxyboronates in coupling reactions) .

Q. How can derivatives be designed for enhanced selectivity in enzyme inhibition?

Methodological Answer:

- Molecular Docking : Model interactions with enzyme active sites (e.g., hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the propyl chain) .

- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify substituents improving binding entropy (e.g., cyclopropyl groups) .

- Covalent Inhibitor Design : Introduce electrophilic warheads (e.g., acrylamides) targeting cysteine residues near the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.